1-Phenyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione
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Overview
Description
1-Phenyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione is a heterocyclic compound that features a fused ring system combining pyridine and oxazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-aminopyridin-2(1H)-ones with chloroacetyl chloride . This reaction proceeds under reflux conditions, leading to the formation of the desired oxazine ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of heterocyclic compound synthesis apply. These methods often involve optimizing reaction conditions to maximize yield and purity, using scalable processes that can be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxazine ring, potentially leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens or nitro compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxo derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
1-Phenyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the areas of anti-inflammatory and antimicrobial activities.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Phenyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione involves its interaction with specific molecular targets. For example, derivatives of similar compounds have been shown to inhibit protein tyrosine kinases and cyclin-dependent kinases . These interactions can modulate various cellular pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-ones: These compounds share a similar fused ring system and have been studied for their biological activities.
Pyrido[2,3-d]pyrimidin-7-ones: Another class of compounds with a similar structure, known for their potential as
Properties
IUPAC Name |
1-phenylpyrido[2,3-d][1,3]oxazine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O3/c16-12-10-7-4-8-14-11(10)15(13(17)18-12)9-5-2-1-3-6-9/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYAATSZZCAOJLG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=CC=N3)C(=O)OC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50576543 |
Source
|
Record name | 1-Phenyl-2H-pyrido[2,3-d][1,3]oxazine-2,4(1H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50576543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138305-19-8 |
Source
|
Record name | 1-Phenyl-2H-pyrido[2,3-d][1,3]oxazine-2,4(1H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50576543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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